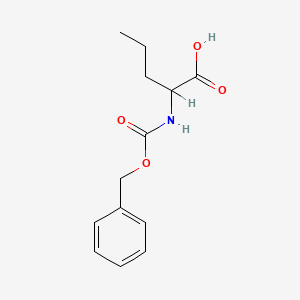

N-Carbobenzoxy-DL-norvaline

Descripción

The exact mass of the compound N-[(Benzyloxy)carbonyl]norvaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21691-43-0 | |

| Record name | N-[(Phenylmethoxy)carbonyl]norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21691-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

N-Carbobenzoxy-DL-norvaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Carbobenzoxy-DL-norvaline. The information is intended to support research and development activities in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Chemical Properties

This compound, also known as N-Cbz-DL-norvaline, is a synthetic amino acid derivative. It is a racemic mixture of the N-terminally protected form of norvaline, a non-proteinogenic amino acid. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of norvaline from participating in unwanted side reactions during peptide bond formation.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C13H17NO4 | |

| Molecular Weight | 251.28 g/mol | |

| CAS Number | 21691-43-0 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85.0 to 88.0 °C | |

| Purity | ≥98.0% (typically determined by HPLC and/or neutralization titration) | |

| Solubility | Soluble in methanol (B129727) |

Structural Information

| Identifier | Value |

| IUPAC Name | 2-[(phenylmethoxy)carbonylamino]pentanoic acid |

| SMILES | CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

| InChI Key | NSJDRLWFFAWSFP-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and patent literature for related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor DL-norvaline, followed by the N-protection with a carbobenzoxy group.

Step 1: Synthesis of DL-norvaline

A common method for the synthesis of DL-norvaline is the Strecker amino acid synthesis, starting from pentanal. A detailed, multi-step synthesis starting from n-valeric acid is also described in the patent literature.[1][2][3]

-

Materials: n-Valeric acid, thionyl chloride, liquid bromine, concentrated ammonia (B1221849) water, methanol or ethanol, cation exchange resin.[1]

-

Procedure Overview:

-

Acyl Chloride Formation: n-Valeric acid is reacted with thionyl chloride to form n-pentanoyl chloride.[2]

-

Bromination: The resulting n-pentanoyl chloride is brominated at the alpha-position.[1]

-

Ammonolysis: The α-bromo-n-pentanoyl chloride is then subjected to ammonolysis with concentrated ammonia water to yield DL-norvaline.[1]

-

Purification: The crude DL-norvaline is purified by recrystallization and/or ion-exchange chromatography.[1]

-

Step 2: N-Carbobenzoxylation of DL-norvaline (Schotten-Baumann Reaction)

This is a general procedure for the N-protection of amino acids.

-

Materials: DL-norvaline, benzyl (B1604629) chloroformate (carbobenzoxy chloride), sodium hydroxide (B78521) or sodium carbonate, diethyl ether or other suitable organic solvent, hydrochloric acid.

-

Procedure:

-

DL-norvaline is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt.

-

The solution is cooled in an ice bath.

-

Benzyl chloroformate is added portion-wise with vigorous stirring, while maintaining the pH of the solution in the alkaline range by the concurrent addition of sodium hydroxide solution.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.

-

The reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other impurities.

-

The aqueous layer is acidified with hydrochloric acid to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.[4]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is a common mobile phase system.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable due to the presence of the benzene (B151609) ring in the carbobenzoxy group.

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

-

Analysis: The retention time and peak area are used to determine the purity of the sample against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the protons of the norvaline side chain, and the α-proton.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for NMR analysis of this compound.

Applications in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Cbz group provides robust protection of the amino group during peptide coupling reactions and can be removed under specific conditions, typically through catalytic hydrogenation.

Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating an N-Cbz protected amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Caption: Workflow of N-Cbz-DL-norvaline incorporation in SPPS.

In this workflow, the N-terminal protecting group of the resin-bound peptide is removed, followed by a washing step. The this compound is then activated and coupled to the free amino group. After another washing step, this cycle can be repeated with the next amino acid. Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups (including the Cbz group) are removed to yield the final peptide.

References

- 1. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 2. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]

- 3. CN101007772A - Synthesis method of chiral norvaline - Google Patents [patents.google.com]

- 4. DL-缬氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

N-Carbobenzoxy-DL-norvaline structure and stereochemistry

An In-depth Technical Guide to N-Carbobenzoxy-DL-norvaline: Structure, Properties, and Experimental Protocols

Introduction

This compound, also known as N-Cbz-DL-norvaline or Z-DL-Nva-OH, is a synthetic derivative of the non-proteinogenic amino acid DL-norvaline.[1] It belongs to the class of N-protected amino acids, where the amino group is masked by a carbobenzoxy (Cbz or Z) protecting group. This protection strategy is fundamental in peptide chemistry and organic synthesis, preventing the highly reactive amino group from participating in undesired side reactions, particularly during peptide bond formation.[2] DL-norvaline itself is an achiral molecule's chiral derivative, an isomer of the more common amino acid valine, and has been studied for its potential role as an ergogenic supplement.[3][4] This document provides a detailed overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Stereochemistry

This compound consists of a norvaline core, which is a straight-chain five-carbon alpha-amino acid (2-aminopentanoic acid).[4][5] The amino group at the alpha-carbon (C2) is linked to a benzyloxycarbonyl group.

Stereochemistry: The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of two enantiomers:

-

N-Carbobenzoxy-D-norvaline ((R)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

-

N-Carbobenzoxy-L-norvaline ((S)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

The chiral center is the alpha-carbon atom, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a propyl side chain, and the N-carbobenzoxyamino group. The presence of these two enantiomers results in an overall optically inactive mixture.

Chemical Structure Visualization

The following diagram illustrates the chemical structure of the L-enantiomer of N-Carbobenzoxy-norvaline. The DL-form is a 1:1 mixture of this structure and its mirror image.

Caption: Chemical structure of N-Carbobenzoxy-L-norvaline.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below for reference by researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21691-43-0 | [3][6] |

| Molecular Formula | C₁₃H₁₇NO₄ | [6] |

| Molecular Weight | 251.28 g/mol | [6] |

| Appearance | White to almost white powder/crystal | [1][6] |

| Melting Point | 85.0 to 88.0 °C | [1][6] |

| Purity (HPLC) | >98.0% | [6] |

| Solubility | Soluble in Methanol | [6] |

Table 2: Computed Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-{[(benzyloxy)carbonyl]amino}pentanoic acid | [7] |

| InChI Key | NSJDRLWFFAWSFP-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | [7] |

| LogP | 2.55 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Table 3: Spectroscopic Data Identifiers

| Spectroscopic Method | Database/Reference |

| ¹H NMR | AIST Spectral DB (SDBS), ChemicalBook |

| ¹³C NMR | ChemicalBook |

| IR | AIST Spectral DB (SDBS), ChemicalBook |

| Mass Spectrometry | ChemicalBook |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of this compound.

Synthesis via Schotten-Baumann Reaction

This protocol describes a general and widely used method for the N-protection of amino acids using benzyl (B1604629) chloroformate.

Objective: To synthesize this compound from DL-norvaline.

Materials:

-

DL-Norvaline (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH) (2.2 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Dioxane or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve DL-norvaline (1.0 eq) in a 1N NaOH solution (2.2 eq) with cooling in an ice bath to maintain the temperature between 0-5 °C.

-

Addition of Reagents: While stirring vigorously, add benzyl chloroformate (1.1 eq) and an equivalent volume of a 4N NaOH solution dropwise and simultaneously over a period of 30-45 minutes. Ensure the pH of the reaction mixture is maintained between 9-10 and the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted benzyl chloroformate and by-products like benzyl alcohol.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2. A white precipitate of this compound should form.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under vacuum over P₂O₅ to yield the final product.

Characterization and Quality Control

Objective: To confirm the identity, purity, and properties of the synthesized this compound.

Methods:

-

Purity Analysis (HPLC): Purity is typically determined by High-Performance Liquid Chromatography (HPLC).[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

-

Column: C18 reverse-phase column.

-

Detection: UV at 214 nm and 254 nm.

-

Expected Result: A major peak corresponding to the product, with purity calculated based on the area percentage.[6]

-

-

Structural Confirmation (NMR): Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.[6][8]

-

Solvent: CDCl₃ or DMSO-d₆.

-

Expected Signals: Characteristic peaks for the propyl chain protons, the alpha-proton, the benzylic protons of the Cbz group, and the aromatic protons.

-

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus. A sharp melting range (e.g., 85-88 °C) is indicative of high purity.[6]

-

Assay (Titration): A neutralization titration can be performed to determine the assay of the acidic carboxyl group.[6]

-

Titrant: Standardized sodium hydroxide solution.

-

Indicator: Phenolphthalein.

-

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and analysis of N-Cbz-DL-norvaline.

Conclusion

This compound is a key building block in synthetic chemistry, particularly for peptide synthesis. Its well-defined properties and established synthesis protocols make it a reliable reagent for researchers. The racemic nature of the "DL" form is a critical consideration for stereospecific applications. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and professionals in drug development and chemical research, facilitating its effective use and characterization in the laboratory.

References

- 1. This compound 21691-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Norvaline - Wikipedia [en.wikipedia.org]

- 5. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 21691-43-0 | TCI AMERICA [tcichemicals.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound(21691-43-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Putative Mechanism of Action of N-Carbobenzoxy-DL-norvaline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of N-Carbobenzoxy-DL-norvaline is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism based on the well-established biological activity of its parent compound, DL-norvaline, as an inhibitor of the enzyme arginase. The carbobenzoxy group is a common protecting group in peptide synthesis, and its influence on the biological activity of norvaline has not been extensively characterized.

Introduction

This compound is a synthetic derivative of the non-proteinogenic amino acid DL-norvaline. While primarily utilized as a building block in peptide synthesis due to the protective nature of the carbobenzoxy (Cbz) group, its structural similarity to L-arginine suggests a potential role in modulating nitric oxide (NO) signaling pathways. The proposed mechanism of action centers on the inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.

The Arginase-NOS Axis: A Critical Regulatory Hub

In mammalian cells, the metabolism of L-arginine is a critical bifurcation point that determines the production of either nitric oxide and L-citrulline, or urea (B33335) and L-ornithine. This metabolic choice is governed by the competing activities of two key enzymes:

-

Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

Arginase: This enzyme hydrolyzes L-arginine to yield urea and L-ornithine. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.

Under physiological conditions, a balance is maintained between the NOS and arginase pathways. However, in various pathological states, including cardiovascular and neurodegenerative diseases, the upregulation of arginase activity can lead to a depletion of the L-arginine pool available for NOS. This "L-arginine steal" results in decreased NO bioavailability and subsequent endothelial dysfunction.

Putative Mechanism of Action: Arginase Inhibition

The proposed mechanism of action for this compound is predicated on its potential to act as an inhibitor of arginase, either directly or following the in-vivo cleavage of the carbobenzoxy group to release active DL-norvaline. Norvaline, being a structural analog of L-ornithine, is a known competitive inhibitor of arginase.

By inhibiting arginase, this compound would be expected to increase the intracellular concentration of L-arginine, thereby enhancing the substrate availability for NOS and promoting the production of nitric oxide.

Signaling Pathway of Arginase Inhibition

Caption: Putative inhibition of Arginase by N-Cbz-DL-norvaline.

Quantitative Data on Norvaline as an Arginase Inhibitor

| Compound | Arginase Isoform | Inhibition Constant (Ki) | Cell/Tissue Type | Reference |

| L-Norvaline | Not specified | IC50: ~10 µM | Activated Macrophages | [1] |

| L-Norvaline | Not specified | - | Endothelial Cells | [2] |

Note: IC50 and Ki values are dependent on experimental conditions. The data presented here is for illustrative purposes.

Experimental Protocols

The following outlines a general experimental workflow for assessing the arginase inhibitory potential of this compound.

Experimental Workflow for Arginase Inhibition Assay

Caption: Workflow for determining arginase inhibitory activity.

Detailed Methodology: In Vitro Arginase Activity Assay

-

Preparation of Arginase Source:

-

Homogenize fresh tissue (e.g., rat liver) in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

The resulting supernatant containing arginase is collected and its protein concentration determined (e.g., via Bradford assay).

-

-

Incubation:

-

In a 96-well plate, add the tissue lysate to a buffer containing a known concentration of L-arginine.

-

Add varying concentrations of this compound (or a vehicle control) to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding a strong acid solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).

-

-

Urea Quantification:

-

Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone).

-

Heat the plate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of urea.

-

Calculate the amount of urea produced in each well.

-

Plot the percentage of arginase inhibition against the log concentration of this compound to determine the IC50 value.

-

Concluding Remarks

The therapeutic potential of arginase inhibitors is an active area of research, with implications for a range of disorders characterized by endothelial dysfunction. While this compound is primarily a tool for chemical synthesis, its core structure, DL-norvaline, is a known inhibitor of arginase. Future studies are warranted to directly investigate the biological activity of this compound and to determine whether it can serve as a prodrug for norvaline or if the carbobenzoxy group itself modulates its interaction with arginase. Such research would clarify its mechanism of action and its potential as a pharmacological agent.

References

N-Carbobenzoxy-DL-norvaline: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norvaline (Cbz-DL-Nva) is a synthetic amino acid derivative. While primarily utilized as a protecting group in peptide synthesis, the carbobenzoxy (Cbz) moiety can confer biological activity to amino acids. This technical guide consolidates the current understanding of the potential biological activities of Cbz-DL-Nva, drawing inferences from studies on its constituent parts: the Cbz group and DL-norvaline. This document outlines potential mechanisms of action, proposes experimental protocols for investigation, and provides a framework for future research into its therapeutic potential.

Introduction

This compound is a derivative of the non-proteinogenic amino acid DL-norvaline, where the amino group is protected by a carbobenzoxy group. This modification is a common strategy in peptide chemistry to prevent unwanted side reactions during peptide bond formation.[] However, the addition of the Cbz group can also modulate the biological activity of the parent amino acid. This guide explores the two primary potential avenues of biological function for Cbz-DL-Nva: its activity as an intact molecule, potentially targeting receptors, and its role as a pro-drug for DL-norvaline, a known enzyme inhibitor.

Potential Biological Activities and Functions

The biological activity of this compound has not been extensively studied directly. However, based on the known functions of DL-norvaline and other Cbz-protected amino acids, two primary hypotheses for its biological role can be proposed.

Arginase Inhibition via DL-norvaline

DL-norvaline is a known inhibitor of the enzyme arginase.[2] Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), a key step in the urea cycle. By inhibiting arginase, DL-norvaline can increase the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS).[3] Increased NOS activity leads to higher levels of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4]

If the Cbz group of this compound is cleaved in vivo or in vitro, the released DL-norvaline could exert its inhibitory effect on arginase. The stability of the Cbz group in biological systems is therefore a critical factor in determining this potential activity. While stable under many synthetic conditions, enzymatic cleavage of Cbz groups has been reported.[5]

Cholecystokinin (B1591339) (CCK) Receptor Antagonism

Studies have shown that various N-carbobenzoxy-protected amino acids can act as competitive antagonists of cholecystokinin (CCK) receptors.[6] CCK is a peptide hormone and neurotransmitter that plays a role in digestion, satiety, and anxiety.[7] Antagonism of CCK receptors has therapeutic potential in various gastrointestinal and central nervous system disorders. The potency of CCK receptor antagonism by Cbz-amino acids has been correlated with the hydrophobicity of the amino acid side chain.[6] Given the structure of norvaline, it is plausible that this compound could exhibit antagonist activity at CCK receptors.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data (e.g., IC50, Ki, EC50) specifically for the biological activity of this compound on any biological target. The table below summarizes the known activity of the parent compound, DL-norvaline, on its primary target, arginase.

| Compound | Target | Activity Metric | Value | Reference |

| DL-norvaline | Arginase | - | Inhibitor | [2] |

Further research is required to determine the quantitative biological activity of this compound.

Proposed Experimental Protocols

To elucidate the biological activity and function of this compound, the following experimental protocols are proposed.

Arginase Inhibition Assay

This assay will determine if this compound, either intact or after potential cleavage, can inhibit arginase activity.

Materials:

-

Purified arginase enzyme

-

L-arginine (substrate)

-

Urea colorimetric detection kit

-

This compound

-

DL-norvaline (positive control)

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare a stock solution of this compound and DL-norvaline in a suitable solvent.

-

In a 96-well plate, add purified arginase enzyme to each well.

-

Add serial dilutions of this compound and DL-norvaline to the wells. Include a vehicle control.

-

Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-arginine to each well.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of urea produced using a colorimetric assay kit, following the manufacturer's instructions.

-

Calculate the percentage of arginase inhibition for each compound concentration and determine the IC50 value for active compounds.

CCK Receptor Binding Assay

This assay will investigate the ability of this compound to bind to CCK receptors.

Materials:

-

Cell line expressing CCK-A or CCK-B receptors (e.g., CHO-K1 cells)

-

Radiolabeled CCK ligand (e.g., [125I]-CCK-8)

-

This compound

-

Known CCK receptor antagonist (positive control, e.g., L-364,718 for CCK-A)

-

Binding buffer

-

Scintillation counter

Protocol:

-

Culture the CCK receptor-expressing cells to an appropriate density.

-

Prepare cell membranes from the cultured cells.

-

In a multi-tube format, incubate the cell membranes with a fixed concentration of the radiolabeled CCK ligand.

-

Add increasing concentrations of this compound or the positive control antagonist.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of this compound required to displace 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki).

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of DL-norvaline and other Cbz-amino acids.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

Conclusion

This compound presents an intriguing subject for further pharmacological investigation. While its primary current application is in synthetic chemistry, the known biological activities of its constituent components suggest a potential for dual-action biological effects. The proposed experimental workflows provide a clear path for elucidating its mechanism of action and therapeutic potential. Future studies should focus on quantifying its activity on arginase and CCK receptors, as well as determining the metabolic fate of the Cbz group in biological systems. This research will be crucial in unlocking the potential of this compound as a novel therapeutic agent.

References

- 2. benchchem.com [benchchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. graphviz.org [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbobenzoxy amino acids: structural requirements for cholecystokinin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline), a key building block in peptide synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.3 | Singlet (broad) | Carboxylic Acid (-COOH) |

| 7.32 - 7.35 | Multiplet | Aromatic Protons (C₆H₅-) |

| 6.50 | Doublet | Amide Proton (-NH-) |

| 5.38 | Doublet | α-Proton (-CH(NH)-) |

| 5.11 - 5.14 | Singlet | Benzylic Protons (-CH₂-Ph) |

| 4.25 - 4.41 | Multiplet | α-Proton (-CH(NH)-) |

| 1.84 | Multiplet | β-Protons (-CH₂-CH₂-CH₃) |

| 1.67 | Multiplet | γ-Protons (-CH₂-CH₃) |

| 1.40 | Sextet | γ-Protons (-CH₂-CH₃) |

| 0.93 | Triplet | δ-Protons (-CH₃) |

Note: The spectrum was acquired in CDCl₃. The presence of rotamers due to restricted C-N bond rotation can lead to the observation of multiple signals for some protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175-178 | Carboxylic Acid Carbon (-C OOH) |

| ~156-158 | Urethane Carbonyl Carbon (-NH-C O-O-) |

| ~136-137 | Aromatic Quaternary Carbon (C -CH₂-) |

| ~128-129 | Aromatic Carbons (-C H-) |

| ~67-68 | Benzylic Carbon (-C H₂-Ph) |

| ~53-55 | α-Carbon (-C H(NH)-) |

| ~33-35 | β-Carbon (-C H₂-CH₂-CH₃) |

| ~19-21 | γ-Carbon (-C H₂-CH₃) |

| ~13-14 | δ-Carbon (-C H₃) |

Note: These are predicted chemical shifts based on typical values for similar N-protected amino acids.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~2960, 2870 | Medium | C-H stretch (Aliphatic) |

| ~1710-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690-1710 | Strong | C=O stretch (Urethane) |

| ~1510-1540 | Strong | N-H bend (Amide II) |

| ~1210-1250 | Strong | C-O stretch (Urethane) |

| ~700-750 | Strong | C-H out-of-plane bend (Aromatic) |

Note: These are predicted absorption bands based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Type | Predicted Fragmentation Pathway |

| 252.12 | [M+H]⁺ | Protonated molecular ion |

| 208.13 | [M-CO₂+H]⁺ | Loss of carbon dioxide from the carboxylic acid |

| 162.10 | [M-C₇H₇O₂]⁺ | Loss of the benzyloxycarbonyl group |

| 108.06 | [C₇H₈O]⁺ | Benzyl (B1604629) alcohol fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 72.08 | [C₄H₁₀N]⁺ | Iminium ion from norvaline backbone |

Note: These are predicted m/z values for the protonated molecule and its major fragments under Electrospray Ionization (ESI) conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75, 100, or 125 MHz for carbon.

-

Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol (B129727) and water, often with a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 252.12) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

-

-

Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of N-Cbz-DL-norvaline.

Navigating the Solubility Landscape of N-Carbobenzoxy-DL-norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-DL-norvaline (Cbz-DL-norvaline). Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for the structurally analogous compound, N-Carbobenzoxy-glycine (Cbz-glycine), to offer valuable insights into the expected solubility behavior. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.

Understanding Solubility: A Critical Parameter

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and drug development. It influences reaction kinetics, purification strategies, and the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various solvents is therefore crucial for process optimization and formulation development.

Estimated Solubility Profile based on a Structural Analog

While specific quantitative solubility data for this compound remains scarce, data for N-Carbobenzoxy-glycine (Cbz-glycine) can serve as a useful surrogate for estimating its solubility in a range of common laboratory solvents. The primary structural difference lies in the side chain (propyl for norvaline versus a single hydrogen for glycine), which is expected to influence the magnitude of solubility but not necessarily the general trends across different solvent polarities.

A study on the solubility of Cbz-glycine in fourteen different solvents at temperatures ranging from 283.15 K to 323.15 K revealed a positive correlation between temperature and solubility.[1] The solubility was highest in polar protic solvents like methanol (B129727) and decreased with decreasing solvent polarity.[1]

Table 1: Solubility of N-Carbobenzoxy-glycine in Various Solvents at Different Temperatures (Expressed in mole fraction, 10³x) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone (B3395972) | Dichloromethane | Water |

| 283.15 | 155.85 | 99.46 | 69.83 | 80.12 | 53.27 | 31.15 | 61.38 | 6.72 | 0.07 |

| 288.15 | 176.23 | 114.21 | 80.51 | 92.35 | 61.84 | 36.42 | 71.25 | 8.03 | 0.09 |

| 293.15 | 198.67 | 130.58 | 92.33 | 105.98 | 71.45 | 42.38 | 82.16 | 9.53 | 0.11 |

| 298.15 | 223.34 | 148.72 | 105.41 | 121.15 | 82.21 | 49.11 | 94.23 | 11.26 | 0.14 |

| 303.15 | 250.45 | 168.79 | 119.89 | 137.98 | 94.26 | 56.70 | 107.59 | 13.25 | 0.17 |

| 308.15 | 280.21 | 190.98 | 135.91 | 156.63 | 107.73 | 65.25 | 122.38 | 15.54 | 0.21 |

| 313.15 | 312.86 | 215.49 | 153.62 | 177.29 | 122.79 | 74.88 | 138.76 | 18.17 | 0.26 |

| 318.15 | 348.64 | 242.52 | 173.19 | 199.98 | 139.58 | 85.71 | 156.89 | 21.19 | 0.32 |

| 323.15 | 387.81 | 272.29 | 194.79 | 225.04 | 158.29 | 97.88 | 176.94 | 24.64 | 0.39 |

Note: This data is for N-Carbobenzoxy-glycine and should be used as an estimation for this compound.

Based on this data, it is anticipated that this compound will exhibit good solubility in polar protic solvents such as alcohols (methanol, ethanol) and moderate solubility in polar aprotic solvents like acetone and ethyl acetate. Its solubility in nonpolar solvents and water is expected to be low.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, direct experimental measurement is essential. The following section details a robust and widely accepted methodology for solubility determination.

Equilibrium (Shake-Flask) Method

The equilibrium or shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2] It involves creating a saturated solution in equilibrium with the solid solute and then measuring the concentration of the dissolved compound.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pored, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

-

Concentration Analysis: Determine the concentration of this compound in the clear filtrate using a suitable analytical technique.

Diagram of the Experimental Workflow for the Equilibrium Solubility Method:

Caption: A generalized workflow for determining equilibrium solubility.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to quantify the concentration of this compound in the saturated solution.

This is a straightforward and absolute method that involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[3][4][5]

Protocol:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL).

Given the presence of the aromatic carbobenzoxy group, this compound will exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable method for quantification.[6]

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Dilute the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Logical Relationship for UV-Vis Spectrophotometry Analysis:

Caption: A logical diagram for concentration determination using UV-Vis.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[7][8] An isocratic HPLC method with UV detection is generally suitable for the analysis of N-Cbz protected amino acids.

Protocol:

-

Method Development: Develop an isocratic HPLC method using a suitable stationary phase (e.g., C18 column) and a mobile phase that provides good peak shape and retention for this compound. The mobile phase could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. UV detection should be set at the λmax of the compound.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Record the peak area for this compound.

-

Use the calibration curve to determine the concentration of the compound in the injected sample and subsequently calculate the solubility in the original solvent.

Conclusion

References

An In-depth Technical Guide to Homologs and Analogs of N-Carbobenzoxy-DL-norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologs and analogs of N-Carbobenzoxy-DL-norvaline, a protected amino acid derivative with significant applications in peptide synthesis and drug discovery. This document details the synthesis, biological activities, and structure-activity relationships of these compounds, offering valuable insights for researchers in medicinal chemistry and related fields.

Introduction to this compound

This compound (Cbz-DL-Nva-OH) is a synthetic amino acid derivative where the amino group of DL-norvaline is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. Norvaline itself is a non-proteinogenic amino acid, an isomer of the more common amino acid valine, and has been investigated for various biological activities. The Cbz protecting group is favored for its stability under various conditions and its facile removal by catalytic hydrogenolysis.

Homologs of this compound

Homologs of N-Cbz-DL-norvaline are compounds that differ by a repeating unit, typically a methylene (B1212753) group (-CH2-), in the amino acid side chain. These variations in chain length can significantly impact the compound's hydrophobicity, steric hindrance, and ultimately, its biological activity.

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle-OH)

N-Carbobenzoxy-DL-norleucine is a close homolog of N-Cbz-DL-norvaline, featuring a linear four-carbon side chain. It is a key intermediate in the synthesis of peptides and peptidomimetics.

Table 1: Physicochemical Properties of N-Cbz-DL-norvaline and its Homolog, N-Cbz-DL-norleucine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C13H17NO4 | 251.28 |

| N-Carbobenzoxy-DL-norleucine | C14H19NO4 | 265.31 |

Analogs of this compound

Analogs of N-Cbz-DL-norvaline are compounds with structural similarities but variations in the amino acid side chain, the protecting group, or the carboxylic acid moiety. These modifications are often introduced to explore structure-activity relationships (SAR) and to optimize biological activity, selectivity, and pharmacokinetic properties.

Peptidyl Aldehyde Analogs as Proteasome Inhibitors

A significant class of N-Cbz-amino acid analogs are peptidyl aldehydes, which have been extensively studied as inhibitors of proteases, particularly the 20S proteasome. The aldehyde functional group acts as a "warhead," forming a reversible covalent bond with the active site threonine of the proteasome.

A study by Li et al. (2011) described the synthesis and evaluation of a series of N-Cbz-dipeptidyl and -tripeptidyl aldehydes as 20S proteasome inhibitors. The inhibitory activities were assessed against the chymotrypsin-like (CT-L) activity of the proteasome.[1]

Table 2: Inhibitory Activity (IC50) of N-Cbz-Peptidyl Aldehyde Analogs against the 20S Proteasome (Chymotrypsin-like Activity) [1]

| Compound ID | Structure | IC50 (nM) |

| 3c | Cbz-Glu(OtBu)-Phe-Leucinal | 15 |

| 3d | Cbz-Glu(OtBu)-Leu-Leucinal | 28 |

| 3e | Cbz-Phe-Leu-Leucinal | 55 |

| 3h | Cbz-Nal-Leu-Leucinal | 35 |

| 3o | Boc-Ser(OBzl)-Leu-Leucinal | 45 |

| MG132 | Cbz-Leu-Leu-Leucinal | 200 |

Data extracted from Li et al., Molecules, 2011.[1]

The data indicates that modifications at the P2 and P3 positions of the peptidyl aldehyde significantly influence inhibitory potency. For instance, the introduction of a bulky tert-butyl protected glutamate (B1630785) at P3 (compound 3c ) resulted in a more than 13-fold increase in activity compared to the well-known proteasome inhibitor MG132.

Self-Masked Aldehyde Analogs as Cysteine Protease Inhibitors

To address the potential reactivity and instability of aldehyde-based inhibitors, "self-masked" aldehyde inhibitors (SMAIs) have been developed. In these analogs, the aldehyde is part of a latent functional group, such as a hemiacetal, which is unmasked at the target site.

A study on cruzain, a cysteine protease from Trypanosoma cruzi, evaluated Cbz-dipeptide derivatives where the C-terminal aldehyde was masked. The inhibitory constants (Ki) were determined for these compounds.

Table 3: Inhibitory Constants (Ki) of Cbz-Dipeptide Analogs against Cruzain

| Compound | Structure | Ki (nM) |

| Cbz-Phe-Phe-H | Cbz-Phenylalanyl-Phenylalaninal | 18 |

| Cbz-Phe-o-Tyr-H | Cbz-Phenylalanyl-ortho-Tyrosinal (SMAI) | 350 |

Data extracted from a study on self-masked aldehyde inhibitors of cysteine proteases.

These findings suggest that while masking the aldehyde can reduce potency, it may offer advantages in terms of selectivity and reduced off-target reactivity.

Experimental Protocols

General Synthesis of N-Cbz-Peptidyl Aldehydes

The synthesis of N-Cbz-peptidyl aldehydes generally involves the coupling of an N-Cbz protected amino acid with an amino acid ester, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.

Example Protocol for the Synthesis of Cbz-Phe-Leu-Leucinal (3e): (Adapted from Li et al., 2011)[1]

-

Dipeptide Synthesis: To a solution of Cbz-Phe-OH and H-Leu-OMe·HCl in DMF, add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). Stir the reaction at room temperature until completion. After workup and purification, the dipeptide Cbz-Phe-Leu-OMe is obtained.

-

Reduction to Alcohol: Dissolve the dipeptide ester in a suitable solvent (e.g., THF, CH2Cl2) and cool to -78 °C. Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise. Quench the reaction and perform an aqueous workup to yield the corresponding alcohol, Cbz-Phe-Leucinol.

-

Oxidation to Aldehyde: Dissolve the alcohol in an appropriate solvent (e.g., CH2Cl2) and add an oxidizing agent, such as the Dess-Martin periodinane (DMP) or a Swern oxidation cocktail. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the crude product by chromatography to obtain the final peptidyl aldehyde.

N,N-di-Cbz Protection of α-Amino Acids

A method for the exhaustive N-protection of α-amino acids has been described, which can be used to synthesize unique analogs.[2]

Protocol for N,N-di-Cbz Protection: (Adapted from a study on N,N-benzyloxycarbamoyl derivatives)[2]

-

To a solution of the N-Cbz-α-amino acid in anhydrous THF at -78 °C, add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

-

After stirring for a short period, add benzyl (B1604629) chloroformate (Cbz-Cl).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and perform an extractive workup.

-

Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The biological effects of N-Cbz-norvaline analogs, particularly as enzyme inhibitors, can be understood through their interaction with specific cellular pathways. For example, proteasome inhibitors impact the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.

Ubiquitin-Proteasome Pathway Inhibition

The ubiquitin-proteasome pathway is a major route for the degradation of intracellular proteins. Inhibition of the 20S proteasome by N-Cbz-peptidyl aldehydes blocks the degradation of ubiquitinated proteins, leading to their accumulation. This can trigger a variety of downstream cellular responses, including cell cycle arrest and apoptosis, which is a key mechanism for the anti-cancer activity of proteasome inhibitors.

Caption: Inhibition of the 20S proteasome by N-Cbz-peptidyl aldehydes.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel enzyme inhibitors involves a series of well-defined experimental steps, from initial synthesis to detailed kinetic analysis.

Caption: A typical workflow for the screening and characterization of enzyme inhibitors.

Conclusion

Homologs and analogs of this compound represent a versatile class of compounds with significant potential in drug discovery. The strategic modification of the amino acid side chain and the incorporation of reactive functional groups, such as aldehydes, have led to the development of potent enzyme inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to design and synthesize novel analogs with improved biological activities and to further explore their therapeutic applications. Future research in this area will likely focus on enhancing cell permeability, improving metabolic stability, and elucidating the detailed mechanisms of action of these promising compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Carbobenzoxy-DL-norvaline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-norvaline (Z-DL-norvaline) in peptide synthesis. This document includes detailed protocols for its incorporation into peptide chains, information on its impact on peptide structure and function, and relevant signaling pathways.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid norvaline, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. Norvaline, an isomer of valine, is of significant interest in drug development due to its role as an arginase inhibitor. By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism has implications for various physiological processes, including vasodilation and neuromodulation. The Cbz protecting group is a staple in peptide synthesis, known for its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.

Applications in Peptide Synthesis and Drug Development

The incorporation of norvaline into peptides can confer unique properties, including:

-

Enhanced Biological Activity: As an arginase inhibitor, norvaline-containing peptides can be designed to modulate the nitric oxide signaling pathway. This is particularly relevant in cardiovascular research and for the treatment of neurodegenerative diseases like Alzheimer's, where NO plays a crucial role.[1][2]

-

Increased Proteolytic Stability: The presence of non-proteinogenic amino acids like norvaline can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.

-

Structural Modification: The linear side chain of norvaline, in contrast to the branched side chain of its isomer valine, can influence the secondary structure and conformational dynamics of peptides.[3]

Experimental Protocols

The following protocols outline the steps for the incorporation of N-Cbz-DL-norvaline into a peptide chain using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol 1: Coupling of N-Cbz-DL-norvaline

This protocol describes the manual coupling of N-Cbz-DL-norvaline to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine terminus

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Syringe or reaction vessel for SPPS

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the reaction vessel.

-

Deprotection of the N-terminal Fmoc Group (if applicable):

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.

-

-

Activation of N-Cbz-DL-norvaline:

-

In a separate vial, dissolve N-Cbz-DL-norvaline (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the activated N-Cbz-DL-norvaline solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Deprotection of the N-Carbobenzoxy (Cbz) Group

The Cbz group is typically removed at the final stage of synthesis or at a specific step where the N-terminus needs to be deprotected for further elongation or modification. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Materials:

-

Cbz-protected peptide on resin or in solution

-

Palladium on activated carbon (10% Pd/C)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Preparation:

-

If the peptide is on resin, ensure it is well-swollen in a suitable solvent like MeOH.

-

If the peptide is in solution, dissolve it in MeOH.

-

-

Catalyst Addition: Add 10% Pd/C catalyst to the reaction mixture (typically 10-20% by weight relative to the peptide).

-

Hydrogenation:

-

Purge the reaction vessel with hydrogen gas.

-

Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

-

Filtration:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional solvent (MeOH) to ensure complete recovery of the peptide.

-

-

Work-up:

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

-

Note on Cbz Stability: The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails used for the cleavage of peptides from most resins in Fmoc-based SPPS. This orthogonality allows for the selective removal of side-chain protecting groups while leaving the N-terminal Cbz group intact.

Quantitative Data

The yield and purity of peptide synthesis can vary significantly depending on the sequence, length, and synthesis protocol. The following table provides representative data for the synthesis of short peptides, illustrating typical outcomes.

| Peptide Sequence (Example) | Coupling Efficiency per Cycle (%) | Crude Purity (%) | Final Yield after Purification (%) |

| Ac-Nva-Ala-Gly-NH₂ | >99% | ~85% | 50-60% |

| H-Phe-Nva-Leu-OH | >98% | ~80% | 45-55% |

| Z-Gly-Nva-Phe-Ala-NH₂ | >99% | ~90% | 60-70% |

Note: Data presented are representative examples from typical solid-phase peptide synthesis and not from a specific study on N-Cbz-DL-norvaline. Actual results may vary.

Visualizations

Signaling Pathway: Norvaline and the Nitric Oxide Synthase (NOS) Pathway

Norvaline acts as an inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, norvaline increases the availability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which converts GTP to cGMP, a second messenger that mediates various physiological effects, including smooth muscle relaxation (vasodilation).

Experimental Workflow: Solid-Phase Synthesis of a Norvaline-Containing Peptide

This diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating N-Cbz-DL-norvaline, followed by cleavage, purification, and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for Coupling N-Carbobenzoxy-DL-norvaline to Solid-Phase Resins

Introduction

This document provides a detailed protocol for the covalent attachment of N-Carbobenzoxy-DL-norvaline to commonly used solid-phase synthesis resins, such as Merrifield and Wang resins. This procedure is a critical first step in the solid-phase synthesis of peptides containing norvaline. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino group of amino acids.[1][2] The choice of resin and coupling method will depend on the overall synthetic strategy, particularly the desired C-terminal functionality (acid or amide) and the cleavage conditions.

Principle

The coupling reaction involves the activation of the carboxylic acid of N-Cbz-DL-norvaline, followed by nucleophilic attack from the functional group on the resin (a chloromethyl group on Merrifield resin or a hydroxyl group on Wang resin).[3][4] Coupling reagents are used to facilitate this process by converting the carboxylic acid into a more reactive species, thereby promoting efficient bond formation.[1] Additives are often included to suppress side reactions, such as racemization.[4][5]

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| This compound | Peptide Synthesis Grade | Standard Laboratory Supplier |

| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | Standard Laboratory Supplier |

| Wang Resin (100-200 mesh) | Peptide Synthesis Grade | Standard Laboratory Supplier |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide Synthesis Grade | Standard Laboratory Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Standard Laboratory Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Standard Laboratory Supplier |

| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Standard Laboratory Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Laboratory Supplier |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Standard Laboratory Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Standard Laboratory Supplier |

| Methanol (MeOH) | ACS Grade | Standard Laboratory Supplier |

| Acetic Anhydride (B1165640) | Reagent Grade | Standard Laboratory Supplier |

| Pyridine (B92270) | Reagent Grade | Standard Laboratory Supplier |

Experimental Protocols

Protocol 1: Coupling of N-Cbz-DL-norvaline to Merrifield Resin (Cesium Salt Method)

This method is a common and effective way to attach the first amino acid to Merrifield resin, minimizing the risk of racemization.[6][7]

1. Resin Swelling:

-

Swell the Merrifield resin (1.0 eq) in DMF (10-15 mL per gram of resin) for at least 1-2 hours in a reaction vessel.

2. Preparation of the Cesium Salt:

-

Dissolve N-Cbz-DL-norvaline (1.5 - 2.0 eq) in a mixture of ethanol (B145695) and water.

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the solvent to dryness.

-

Co-evaporate with anhydrous DMF twice to ensure the salt is completely dry.[6]

3. Coupling Reaction:

-

Add the dried N-Cbz-DL-norvaline cesium salt to the swollen resin in fresh DMF.

-

Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.[6]

4. Washing:

-

After the coupling reaction, filter the resin and wash it sequentially with:

-

DMF (3 times)

-

50% aqueous DMF (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

Methanol (3 times)

-

5. Drying:

-

Dry the resin under vacuum to a constant weight.

Protocol 2: Coupling of N-Cbz-DL-norvaline to Wang Resin (DCC/DMAP Method)

This is a standard method for esterification of the first amino acid to a hydroxyl-functionalized resin like Wang resin.[4][8]

1. Resin Swelling:

-

Swell the Wang resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for at least 1-2 hours in a reaction vessel.

2. Pre-activation and Coupling:

-

In a separate flask, dissolve N-Cbz-DL-norvaline (2.0 - 4.0 eq) in a minimal amount of anhydrous DMF.[9]

-

Add HOBt (2.0 - 4.0 eq) to the amino acid solution and stir until dissolved.[4][9]

-

Add the amino acid/HOBt solution to the swollen resin.

-

Add DIC or DCC (2.0 - 4.0 eq) to the resin slurry.[9]

-

Add a catalytic amount of DMAP (0.1 eq) dissolved in a small amount of DMF.[4][9]

-

Agitate the mixture at room temperature for 2-4 hours.

3. Capping of Unreacted Sites:

-

To block any unreacted hydroxyl groups on the resin, add an excess of acetic anhydride (e.g., 10 eq) and pyridine (e.g., 10 eq) in DCM and react for 1 hour.[4]

4. Washing:

-

Filter the resin and wash it sequentially with:

-

DCM (3 times)

-

DMF (3 times)

-

Isopropanol (3 times)

-

DCM (3 times)

-

5. Drying:

-

Dry the resin under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and reaction times for the coupling protocols. The exact values may need to be optimized based on the specific resin loading capacity and the scale of the synthesis.

| Parameter | Protocol 1: Merrifield Resin | Protocol 2: Wang Resin |

| Resin | 1.0 eq | 1.0 eq |

| N-Cbz-DL-norvaline | 1.5 - 2.0 eq | 2.0 - 4.0 eq |

| Coupling Reagent | N/A (Cesium Salt) | DCC or DIC (2.0 - 4.0 eq) |

| Additive | N/A | HOBt (2.0 - 4.0 eq), DMAP (0.1 eq) |

| Solvent | DMF | DCM/DMF |

| Reaction Time | 12 - 24 hours | 2 - 4 hours |

| Reaction Temperature | 50°C | Room Temperature |

Logical Workflow Diagram

Caption: Experimental workflows for coupling N-Cbz-DL-norvaline to Merrifield and Wang resins.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the chemical transformations in the coupling of N-Cbz-DL-norvaline to Wang resin using the DCC/DMAP method.

References

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 8. biotage.com [biotage.com]

- 9. peptideweb.com [peptideweb.com]

Application of N-Carbobenzoxy-DL-norvaline in Enzyme Inhibition Assays: A Review of Available Data

This document aims to provide a transparent overview of the current landscape and guide researchers on potential avenues for investigation, should they wish to explore the enzyme inhibitory properties of N-Carbobenzoxy-DL-norvaline.

Current Understanding and Lack of Data

This compound is a derivative of the amino acid norvaline, featuring a carbobenzoxy (Cbz or Z) protecting group on its amino terminus. This protecting group is commonly employed in peptide chemistry to prevent unwanted reactions during the synthesis of peptide chains.

Extensive searches of scientific databases have not yielded specific studies detailing the use of this compound as a primary enzyme inhibitor. Consequently, there is no publicly available quantitative data, such as IC50 or Ki values, for its activity against specific enzymes. Furthermore, detailed protocols for enzyme inhibition assays utilizing this specific compound are not described in the literature.

While some patents allude to the use of N-protected amino acids, including those with a carbobenzoxy group, as intermediates in the synthesis of drugs with potential serine-protease and metalloproteinase inhibitory activity, these documents do not provide specific data on the inhibitory properties of this compound itself.

Potential Areas for Future Research

Given the structural similarity of the norvaline moiety to other amino acids that are components of known enzyme inhibitors, this compound could theoretically be investigated for its inhibitory potential against various enzyme classes, particularly proteases.

Hypothetical Experimental Workflow for Screening

For researchers interested in exploring the inhibitory potential of this compound, a general experimental workflow for initial screening is proposed below. This workflow is a standard approach in enzyme kinetics and inhibitor screening.

General Protocol for a Protease Inhibition Assay

The following is a generalized protocol for a colorimetric protease inhibition assay. This protocol would need to be optimized for the specific protease being investigated and can serve as a starting point for testing the inhibitory activity of this compound.

Materials:

-

Protease of interest

-

Appropriate colorimetric substrate for the protease

-

Assay buffer (optimized for the specific protease)

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations in the assay.

-

Prepare a working solution of the protease in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add:

-

Assay buffer

-

A fixed volume of the diluted this compound solutions (or solvent for the control).

-

A fixed volume of the protease working solution.

-

-

Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set period.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor and the control.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

Application Notes: N-Carbobenzoxy-DL-norvaline as a Chiral Resolving Agent

Introduction